molecular formula C5H12N2O B13324292 Cis-2-hydrazinylcyclopentan-1-ol

Cis-2-hydrazinylcyclopentan-1-ol

Cat. No.: B13324292
M. Wt: 116.16 g/mol
InChI Key: AVNLGJQEAPPVNR-CRCLSJGQSA-N
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Description

cis-2-Hydrazinylcyclopentan-1-ol is a cyclopentanol derivative featuring a hydrazinyl (-NH-NH₂) substituent at the 2-position and a hydroxyl (-OH) group at the 1-position in a cis-configuration. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups, which enable diverse reactivity patterns. The hydrazinyl group provides nucleophilic and chelating properties, while the hydroxyl group enhances solubility in polar solvents. The following comparison relies on structurally related cyclopentanol derivatives and analogous hydrazine-containing compounds to infer its properties and applications.

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

(1R,2S)-2-hydrazinylcyclopentan-1-ol

InChI

InChI=1S/C5H12N2O/c6-7-4-2-1-3-5(4)8/h4-5,7-8H,1-3,6H2/t4-,5+/m0/s1

InChI Key

AVNLGJQEAPPVNR-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)O)NN

Canonical SMILES

C1CC(C(C1)O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-hydrazinylcyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate in the presence of a reducing agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cis-2-hydrazinylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazinyl group can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed under basic conditions.

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentylamines.

    Substitution: Cyclopentyl ethers and halides.

Scientific Research Applications

Cis-2-hydrazinylcyclopentan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-hydrazinylcyclopentan-1-ol involves its interaction with molecular targets through its hydrazinyl and hydroxyl groups. These functional groups can form hydrogen bonds and covalent bonds with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares cis-2-hydrazinylcyclopentan-1-ol with three analogs:

Compound Name Functional Groups Molecular Weight (g/mol) Key Structural Features
This compound (Target) -OH (1°), -NH-NH₂ (2°) ~144.2 (estimated) Cis-configuration; fused ring system
1-(1-Aminobutan-2-yl)cyclopentan-1-ol -OH (1°), -NH₂ (2°) 157.25 Branched aminoalkyl substituent
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate -COO-tert-butyl, ketone 225.28 Ester group; bicyclic structure
Dodecan-1-ol -OH (1°) 186.34 Long aliphatic chain

Key Observations :

  • Reactivity: The hydrazinyl group in the target compound is more reactive than the amino group in 1-(1-Aminobutan-2-yl)cyclopentan-1-ol due to the N-N bond’s propensity for oxidation and nucleophilic attack. This contrasts with the ester group in the cis-tert-butyl compound, which is prone to hydrolysis .
  • Solubility : The hydroxyl group in this compound likely enhances water solubility compared to the aliphatic dodecan-1-ol, which is predominantly hydrophobic .

Physicochemical Properties

Property This compound (Inferred) 1-(1-Aminobutan-2-yl)cyclopentan-1-ol Dodecan-1-ol
Boiling Point ~250–300°C (estimated) Not reported 259°C
Melting Point ~80–100°C (estimated) Not reported 24°C
LogP (Lipophilicity) ~0.5 (moderate) ~1.2 5.1
Stability Air-sensitive (hydrazine oxidation) Stable under inert conditions Stable

Notes:

  • The hydrazinyl group’s air sensitivity necessitates stringent storage conditions (e.g., inert atmosphere), similar to precautions for hydrazine derivatives .
  • The cis-tert-butyl compound’s higher molecular weight (225.28 g/mol) correlates with lower volatility compared to the target compound .

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